molecular formula C16H23NO3 B1338412 cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 312754-68-0

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B1338412
M. Wt: 277.36 g/mol
InChI Key: GOBHYMQCYUHPBS-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate (TBHP) is an organic compound with a wide range of applications in the medical, industrial, and agricultural fields. TBHP is a reactive organic compound, which is widely used as a reagent in the synthesis of various compounds and as an initiator in polymerization processes. TBHP is also used as a catalyst in pharmaceutical synthesis and as a corrosion inhibitor in metal and plastic coatings. In addition, TBHP is used in the manufacture of various food products and cosmetics.

Scientific Research Applications

Stereoselective Syntheses

Stereoselective synthesis techniques utilizing derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate have been developed to achieve high yields of cis isomers. Such methodologies are crucial for the synthesis of enantiomerically pure compounds, which are significant in drug development and synthesis of biologically active molecules (Boev et al., 2015).

Enantiomerically Pure Compounds from Amino Acids

Research has shown the ability to prepare enantiomerically pure cis- and trans-configurated derivatives from simple α-amino acids, demonstrating the versatility of these compounds in synthesizing chiral nonracemic enolates. This capability is pivotal in the α-alkylation of amino acids without racemization, a critical step in producing enantiomerically pure α-amino acids for pharmaceutical applications (Naef & Seebach, 1985).

Synthesis and Tautomerism

The synthesis and tautomerism of N-Alkyl-3-hydroxypyrroles have been explored, providing insights into the factors governing the tautomerism of such compounds. Understanding these factors is essential for the design and synthesis of novel organic compounds with specific chemical properties (Momose et al., 1979).

Chiral Auxiliary and Dipeptide Synthesis

The compound has been used as a chiral auxiliary and a building block in dipeptide synthesis, demonstrating its utility in constructing complex organic molecules with high enantiomeric purity. Such applications are fundamental in the development of new drugs and understanding biological processes at the molecular level (Studer et al., 1995).

Kinetic Resolution and Asymmetric Synthesis

Kinetic resolution techniques have been applied to derivatives of tert-butyl cyclopent-1-ene-carboxylates, showcasing the ability to efficiently separate enantiomers and synthesize compounds with high diastereomeric and enantiomeric excess. This is particularly important in the asymmetric synthesis of bioactive compounds (Aye et al., 2008).

properties

IUPAC Name

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHYMQCYUHPBS-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

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